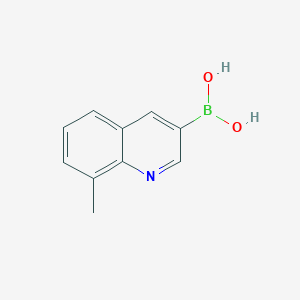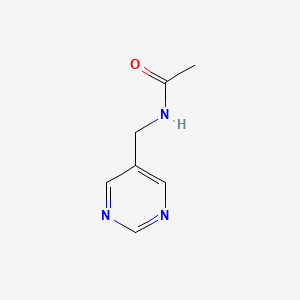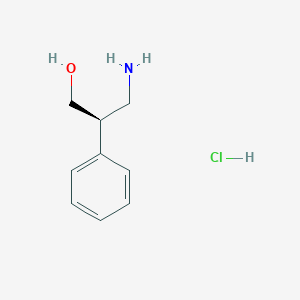
(8-Methylquinolin-3-yl)boronic acid
Übersicht
Beschreibung
“(8-Methylquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1370040-72-4 . It has a molecular weight of 187.01 and a linear formula of C10H10BNO2 . It is typically stored in a dry, sealed environment, preferably in a freezer under -20°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of boronic acids like “(8-Methylquinolin-3-yl)boronic acid” is often achieved through the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(8-Methylquinolin-3-yl)boronic acid” is represented by the linear formula C10H10BNO2 . The average mass of the molecule is 187.003 Da .
Physical And Chemical Properties Analysis
“(8-Methylquinolin-3-yl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm³ . The boiling point is 401.9±47.0 °C at 760 mmHg . The compound has a molar refractivity of 53.3±0.4 cm³ and a polar surface area of 53 Ų .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(8-Methylquinolin-3-yl)boronic acid: is a valuable precursor in the synthesis of novel heterocyclic compounds, which are crucial in the development of new drugs . Its ability to act as an electrophile allows it to be attacked by nucleophilic groups, leading to the design of compounds where the boronic acid moiety substitutes for other functional groups, potentially altering the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .
Agrochemicals
In the realm of agrochemicals, (8-Methylquinolin-3-yl)boronic acid serves as a building block for creating compounds that can be used in the development of new pesticides and herbicides. The boronic acid group’s reactivity with various organic substrates enables the creation of compounds that can interact with biological targets in pests and weeds, providing a pathway for the development of more effective and environmentally friendly agrochemicals .
Material Science
(8-Methylquinolin-3-yl)boronic acid: finds applications in material science research, particularly in the synthesis of polymers and novel materials with specific properties. Its molecular structure allows for the creation of materials with desired characteristics, such as increased durability or enhanced electrical conductivity, which can be used in a wide range of industries from electronics to construction .
Biological Labelling
The compound is utilized in biological labelling due to its ability to form reversible covalent bonds with diols, which are abundant in biological molecules. This property is exploited to create sensors and probes that can detect and measure the presence of specific biological substances, such as sugars or neurotransmitters, in various biological and medical research applications .
Protein Manipulation
In protein research, (8-Methylquinolin-3-yl)boronic acid is used for protein manipulation and modification. It can interact with amino acid side chains, such as serine, which allows researchers to modify proteins in a controlled manner. This is particularly useful in understanding protein function and in the development of therapeutic proteins .
Sensing Applications
Lastly, (8-Methylquinolin-3-yl)boronic acid plays a significant role in sensing applications. It is used in the development of sensors that can detect various analytes due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions. These sensors are used in a variety of fields, including environmental monitoring, food safety, and clinical diagnostics .
Wirkmechanismus
Target of Action
The primary target of (8-Methylquinolin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by (8-Methylquinolin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the oxidative addition of the palladium catalyst, forming a new Pd–C bond .
Action Environment
The action of (8-Methylquinolin-3-yl)boronic acid is influenced by the reaction conditions. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Safety and Hazards
Zukünftige Richtungen
The future directions for “(8-Methylquinolin-3-yl)boronic acid” and similar boronic acids lie in the development of more efficient and environmentally friendly synthetic methods, as well as their application in the synthesis of complex organic molecules. The Suzuki–Miyaura coupling, for example, is a powerful tool in the synthesis of biologically active compounds and is likely to continue to be a major focus of research in the future .
Eigenschaften
IUPAC Name |
(8-methylquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGKSYRNLBGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methylquinolin-3-yl)boronic acid | |
CAS RN |
1370040-72-4 | |
| Record name | (8-methylquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)



![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)